![molecular formula C14H14N2O2S B12901702 Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- CAS No. 89991-25-3](/img/structure/B12901702.png)
Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone is a compound that belongs to the class of organic compounds known as thioethers. These compounds are characterized by the presence of a sulfur atom bonded to two carbon atoms. The compound features a methoxyphenyl group and a methylpyrimidinyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 6-methyl-4-pyrimidinethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often facilitated by the use of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(pyrimidin-4-ylthio)ethanone
- 1-(4-Methoxyphenyl)-2-((6-chloropyrimidin-4-yl)thio)ethanone
- 1-(4-Methoxyphenyl)-2-((6-ethylpyrimidin-4-yl)thio)ethanone
Uniqueness
1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone is unique due to the presence of both a methoxyphenyl group and a methylpyrimidinyl group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
89991-25-3 |
|---|---|
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C14H14N2O2S/c1-10-7-14(16-9-15-10)19-8-13(17)11-3-5-12(18-2)6-4-11/h3-7,9H,8H2,1-2H3 |
InChIキー |
ZPLJVKBIESMLAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


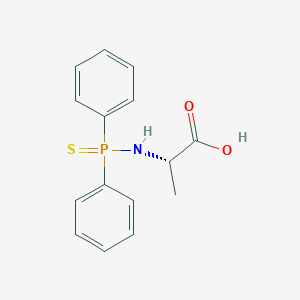
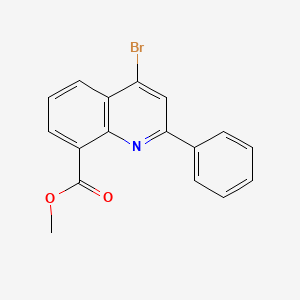

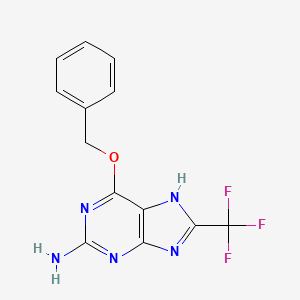
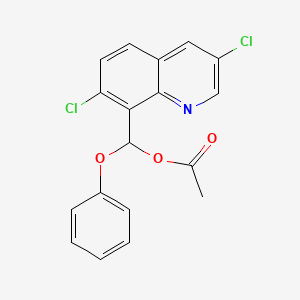
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)

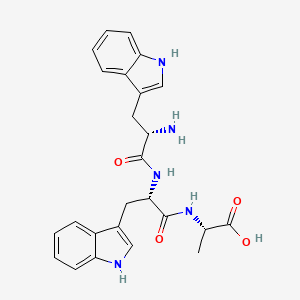
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)
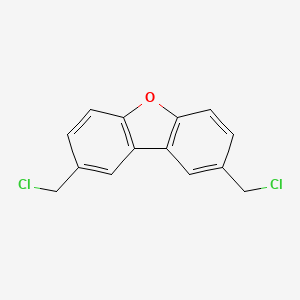
![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)

